N-{1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide
Overview
Description
The compound “N-{1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-(2,3-dihydro-1H-inden-1-yl)-3-aryl urea/thiourea derivatives have been synthesized from the reaction of 2,3-dihydro-1H-inden-1-amine with various aryl isocyanates/isothiocyanates using N,N-DIPEA base (Hunig’s base) catalyst in THF at reflux conditions .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the photoreorganisation of few N-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)aryl/heterylamides to N-benzoyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxamides has been described .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 2,3-Dihydro-1H-inden-2-yl acetate, have been analyzed. It has a molecular weight of 176.21 g/mol, XLogP3-AA of 2.2, and a topological polar surface area of 26.3 Ų .Scientific Research Applications
Molecular Interaction Studies
One study explored the molecular interactions of a structurally related antagonist, SR141716 (also known as Rimonabant), with the CB1 cannabinoid receptor. This research involved conformational analysis, pharmacophore models, and comparative molecular field analysis (CoMFA) to elucidate the binding interactions with the receptor. The findings suggest that the aromatic ring moiety dominates the steric binding interaction with the receptor, similar to cannabinoid agonists. This work contributes to understanding how modifications in the chemical structure affect interaction with biological targets, which is crucial for drug design and development (Shim et al., 2002).
Structure-Activity Relationship (SAR) Studies
Another investigation into the structure-activity relationships (SAR) of pyrazole derivatives as cannabinoid receptor antagonists highlighted the importance of specific structural features for potent and selective CB1 receptor antagonistic activity. This study aids in identifying key functional groups and structural configurations for developing novel cannabinoid receptor ligands with potential therapeutic applications (Lan et al., 1999).
Antibacterial and Antitubercular Activities
Research into the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors revealed that ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates exhibit promising antitubercular activity and cytotoxicity profiles. This study underscores the potential of incorporating the piperidinyl moiety into heterocyclic compounds to target bacterial enzymes critical for DNA replication, demonstrating the compound's relevance in developing new antimicrobial agents (Jeankumar et al., 2013).
Drug Metabolism Studies
Diarylpyrazoles, including SR141716A and AM251, have been studied for their in vitro metabolism in rat liver microsomes. These studies provide insight into the metabolic pathways and potential metabolites of cannabinoid receptor ligands, which is essential for understanding their pharmacokinetics, pharmacodynamics, and safety profiles (Zhang et al., 2005).
Mechanism of Action
Properties
IUPAC Name |
N-[2-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c30-25(19-5-6-22-23(15-19)32-16-31-22)27-24-7-10-26-29(24)20-8-11-28(12-9-20)21-13-17-3-1-2-4-18(17)14-21/h1-7,10,15,20-21H,8-9,11-14,16H2,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPKBJHQHQSTCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=CC=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C5CC6=CC=CC=C6C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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